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Executive Summary

PF-06840003 is an investigational, orally bioavailable small molecule that acts as a highly
selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDOL1 is an
Immunosuppressive enzyme frequently overexpressed in various cancers, playing a crucial role
in tumor immune evasion.[1][3][4] Preclinical research has demonstrated that PF-06840003
effectively reverses IDO1-mediated T-cell anergy, reduces intratumoral kynurenine levels, and
inhibits tumor growth in syngeneic models, particularly when used in combination with immune
checkpoint inhibitors.[2][3][4][5] With favorable predicted human pharmacokinetic properties
and the ability to penetrate the central nervous system (CNS), PF-06840003 has been
identified as a promising candidate for cancer immunotherapy.[2][3][6][7]

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] By
catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts its
immunosuppressive effects through two primary mechanisms: tryptophan depletion and the
accumulation of immunosuppressive kynurenine metabolites.[8][10][11] This leads to the
anergy and apoptosis of effector T-cells, and the enhanced function of regulatory T-cells
(Tregs), thereby fostering an immune-tolerant tumor microenvironment.[2][3][12]
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PF-06840003 is a non-competitive, non-heme binding inhibitor of IDO1.[7] It targets and binds
to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This inhibition is
intended to restore the proliferation and activation of various immune cells, including dendritic
cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the population of tumor-
associated Tregs.[1][11]
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Figure 1: Mechanism of Action of PF-06840003.

In Vitro Preclinical Findings

PF-06840003 has demonstrated potent and selective inhibition of the IDO1 enzyme in various
in vitro assays. The compound effectively reverses IDO1-induced T-cell anergy and inhibits
tryptophan catabolism in cellular models.[2][3][13]
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Quantitative In Vitro Data

Assay Type Target Cell Line IC50 Value Reference
Enzymatic Assay Human IDO1 - 0.41 uM [13]
Enzymatic Assay  Dog IDO1 - 0.59 uM [13]
Enzymatic Assay  Mouse IDO1 - 1.5uM [13]
Cellular Assay IDO1 Activity HelLa 1.8 uM [13]
Cellular Assay IDO1 Activity LPSAFRl- 1.7 uM [13]

stimulated THP-1

Experimental Protocols

HeLa Cellular Assay for IDO1 Activity:

HelLa cells are cultured in appropriate media and seeded into plates.

e Cells are stimulated with IFN-y to induce the expression of the IDO1 enzyme.

» Varying concentrations of PF-06840003 are added to the cell cultures.

» After an incubation period, the supernatant is collected.

e The concentration of kynurenine in the supernatant is measured using a colorimetric assay

based on the Ehrlich reaction or by LC-MS/MS.

e |IC50 values are calculated by plotting the percentage of inhibition of kynurenine production

against the log concentration of PF-06840003.

T-Cell Proliferation Assay:

» Peripheral blood mononuclear cells (PBMCSs) are isolated from healthy donors.

o T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-y stimulated HelLa cells or

dendritic cells).

e The co-cultures are treated with different concentrations of PF-06840003.
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o T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE
dilution assays.

e The reversal of IDO1-induced T-cell anergy is quantified by the increase in T-cell proliferation
in the presence of PF-06840003.

Cellular Assay Workflow

Culture HelLa or THP-1 cells

( Induce IDO1 with IFN-y)

Add PF- 06840003

Incubate

Measure Kynurenlne
in Supernatant

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 2: In Vitro Cellular Assay Workflow.

In Vivo Preclinical Findings

In vivo studies in syngeneic mouse models have corroborated the in vitro findings,
demonstrating that PF-06840003 can effectively modulate the tumor microenvironment and
inhibit tumor growth.

Pharmacodynamics and Efficacy

PF-06840003 has been shown to reduce intratumoral kynurenine levels by over 80% in mice.
[2][3][4][5] While it has shown some activity as a monotherapy, its anti-tumor efficacy is
significantly enhanced when used in combination with immune checkpoint inhibitors such as
anti-PD-L1 or anti-CTLA-4 antibodies.[4][5][6] This synergistic effect is attributed to the fact that
anti-PD-L1 therapy can increase IDO1 metabolic activity, providing a strong rationale for the
combination.[4][5] Preclinical studies in the GL261 murine glioma model have also shown a
synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation
therapy, and temozolomide.[14][15]
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e Tumor cells (e.g., CT26 colon carcinoma or B1L6F10 melanoma) are implanted
subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

e Once tumors are established, mice are randomized into treatment groups.
+ PF-06840003 is administered orally, typically on a daily schedule.

e For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) are
administered intraperitoneally.

e Tumor growth is monitored regularly by caliper measurements.

o At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis
of kynurenine and tryptophan levels.

Pharmacokinetics and CNS Penetration

PF-06840003 exhibits favorable predicted human pharmacokinetic properties, including a
predicted half-life of 16-19 hours, which may allow for once-daily dosing.[2][3][12] A key feature
of PF-06840003 is its ability to penetrate the central nervous system (CNS).[6][7] This is
particularly relevant for the treatment of brain cancers such as malignant glioma.[6][14] A phase
1 study in patients with recurrent malignant glioma reported a cerebrospinal fluid (CSF) to
plasma ratio of 1.00 for the active enantiomer, PF-06840002, indicating excellent CNS
penetration.[5][16]

Conclusion

The preclinical data for PF-06840003 strongly support its development as a cancer
immunotherapeutic agent. Its potent and selective inhibition of IDO1, demonstrated ability to
reverse immune suppression in vitro, and significant anti-tumor efficacy in vivo, especially in
combination with checkpoint inhibitors, highlight its therapeutic potential. The favorable
pharmacokinetic profile and CNS penetration further broaden its applicability to a range of solid
tumors, including those within the brain. These compelling preclinical findings have provided a
solid foundation for the clinical evaluation of PF-06840003 in patients with cancer.[4]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.researchgate.net/publication/305659795_Abstract_4863_PF-06840003_a_highly_selective_IDO-1_inhibitor_that_shows_good_in_vivo_efficacy_in_combination_with_immune_checkpoint_inhibitors
https://aacrjournals.org/cancerres/article/76/14_Supplement/4863/612123/Abstract-4863-PF-06840003-a-highly-selective-IDO-1
https://pubmed.ncbi.nlm.nih.gov/29111717/
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6021761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466863/
https://academic.oup.com/neuro-oncology/article/19/suppl_6/vi32/4590572
https://www.researchgate.net/publication/341535954_A_phase_1_study_of_PF-06840003_an_oral_indoleamine_23-dioxygenase_1_IDO1_inhibitor_in_patients_with_recurrent_malignant_glioma
https://www.proquest.com/openview/167e9b4a1473d459b05195354ad483b3/1.pdf?pq-origsite=gscholar&cbl=37283
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30232146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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